molecular formula C6H8F2O3 B063754 Ethyl 3,3-difluoro-2-oxobutanoate CAS No. 165544-34-3

Ethyl 3,3-difluoro-2-oxobutanoate

Cat. No.: B063754
CAS No.: 165544-34-3
M. Wt: 166.12 g/mol
InChI Key: IBYMLJXLJWWHLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoro-2-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed by deprotonation of a carbonyl compound, reacts with an alkyl halide to form a new carbon-carbon bond . This method is particularly useful for introducing the ethyl group into the molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of fluorinated reagents and catalysts to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 3,3-difluoro-2-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting metabolic disorders and enzyme inhibition.

    Industry: This compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This makes it a valuable tool in the study of enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-difluoro-2-oxobutanoate is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and interaction with biological targets. This distinct structure makes it particularly useful in the synthesis of specialized fluorinated compounds and in the study of fluorine’s effects on molecular interactions .

Biological Activity

Ethyl 3,3-difluoro-2-oxobutanoate (C6H8F2O3) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of two fluorine atoms and a keto group on the butanoate backbone. This structure enhances its reactivity and potential interactions with biological targets. The compound serves as a valuable intermediate in various chemical syntheses and is utilized in studies involving enzyme mechanisms and metabolic pathways involving fluorinated substrates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This property makes it a useful tool in studying enzyme inhibition and receptor binding.

1. Enzyme Inhibition

This compound has been employed in various studies to investigate its role as an enzyme inhibitor. Its structural features allow it to mimic natural substrates, thereby interfering with enzyme activity. For instance, research indicates that it can inhibit key metabolic pathways involved in disease processes.

2. Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. In particular, compounds derived from this structure have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The underlying mechanisms often involve modulation of signaling pathways such as PI3K/AKT/mTOR .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. This activity is particularly relevant for developing new antimicrobial agents amid rising antibiotic resistance .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated that the compound inhibited cell migration and invasion while inducing cell cycle arrest and apoptosis through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .

Case Study 2: Enzyme Mechanism Studies
In another research effort, this compound was utilized to study enzyme mechanisms involving fluorinated substrates. The compound's ability to act as a substrate analog provided insights into the catalytic mechanisms of various enzymes.

Research Findings Summary Table

Biological Activity Findings References
AnticancerInhibits NSCLC cell proliferation and migration; induces apoptosis ,
Enzyme InhibitionInterferes with metabolic pathways; mimics natural substrates
AntimicrobialSignificant inhibitory effects against bacterial strains

Properties

IUPAC Name

ethyl 3,3-difluoro-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-3-11-5(10)4(9)6(2,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYMLJXLJWWHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.